REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]2[CH2:8][CH2:9][O:10][C:6]=2[C:5]([C:11]([OH:13])=O)=[CH:4][C:3]=1[Cl:14].C(N1C=CN=C1)(N1C=CN=C1)=O.[CH3:27][O:28][CH2:29][CH2:30][CH2:31][N:32]1[CH2:37][CH2:36][CH:35]([NH2:38])[CH2:34][CH2:33]1>O1CCCC1.C(N1C=CN=C1)(N1C=CN=C1)=O.COCCCN1CCC(N)CC1>[OH2:10].[NH2:1][C:2]1[C:7]2[CH2:8][CH2:9][O:10][C:6]=2[C:5]([C:11]([NH:38][CH:35]2[CH2:36][CH2:37][N:32]([CH2:31][CH2:30][CH2:29][O:28][CH3:27])[CH2:33][CH2:34]2)=[O:13])=[CH:4][C:3]=1[Cl:14] |f:6.7|
|
Name
|
|
Quantity
|
0.18 mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C2=C1CCO2)C(=O)O)Cl
|
Name
|
|
Quantity
|
360 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.18 mol
|
Type
|
reactant
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
|
Name
|
|
Quantity
|
0.18 mol
|
Type
|
reactant
|
Smiles
|
COCCCN1CCC(CC1)N
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.0125 mol
|
Type
|
catalyst
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.0125 mol
|
Type
|
catalyst
|
Smiles
|
COCCCN1CCC(CC1)N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
this solution was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction under N2 flow
|
Type
|
TEMPERATURE
|
Details
|
cooled to +3° C
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 75 minutes (became homogeneous after 30 minutes)
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 24 hours
|
Duration
|
24 h
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for 75 minutes
|
Duration
|
75 min
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
STIRRING
|
Details
|
was stirred for 3 hours at room temperature
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
for 2.5 hours at reflux temperature
|
Duration
|
2.5 h
|
Type
|
STIRRING
|
Details
|
Then, the mixture was stirred for 13 hours
|
Duration
|
13 h
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
STIRRING
|
Details
|
The residue was stirred for 8 hours in water (360 ml)
|
Duration
|
8 h
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried (vacuum; 30° C.)
|
Name
|
|
Type
|
product
|
Smiles
|
O.NC1=C(C=C(C2=C1CCO2)C(=O)NC2CCN(CC2)CCCOC)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 62.9 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 181.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |